molecular formula C25H24FNO B594145 (1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone CAS No. 1354631-24-5

(1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone

Cat. No.: B594145
CAS No.: 1354631-24-5
M. Wt: 373.5 g/mol
InChI Key: IGBHZHCGWLHBAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAM2201 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 4-methylnaphthalene-1-ylmethanone under specific conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of MAM2201 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

MAM2201 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the fluoropentyl chain and the naphthoyl indole core .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

MAM2201 has been extensively studied for its effects on the central nervous system. It has been used in neurotoxicity research to understand the mechanistic basis of molecular and cellular alterations in the brain. Studies have shown that MAM2201 induces cytotoxicity in human primary neurons and astrocytes, making it a valuable tool for investigating the neurotoxic effects of synthetic cannabinoids .

In addition to its use in neurotoxicity research, MAM2201 has applications in pharmacology and toxicology. It is used to study the binding affinity and activity of synthetic cannabinoids at cannabinoid receptors. This research helps in understanding the potential therapeutic and adverse effects of these compounds .

Comparison with Similar Compounds

MAM2201 is structurally similar to other synthetic cannabinoids such as AM2201 and JWH-018. it differs from these compounds by the presence of a methyl substituent on the naphthoyl moiety. This structural difference contributes to its unique binding affinity and potency at cannabinoid receptors .

Similar Compounds

    AM2201: 1-(5-fluoropentyl)-1H-indol-3-yl](1-naphthalen-1-yl)methanone

    JWH-018: 1-pentyl-3-(1-naphthoyl)indole

    JWH-122: 1-pentyl-3-(4-methyl-1-naphthoyl)indole

These compounds share similar pharmacological profiles but differ in their potency and specific effects on the central nervous system .

Properties

IUPAC Name

[1-(5-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBHZHCGWLHBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159387
Record name MAM-2201
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354631-24-5
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)methanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MAM 2201
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Record name MAM-2201
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methyl-1-naphthalenyl)-methanone
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Record name MAM-2201
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Q & A

Q1: What is the primary molecular target of MAM-2201?

A1: MAM-2201 acts primarily as an agonist of the cannabinoid type 1 receptor (CB1R). [, , ] This receptor is primarily found in the central and peripheral nervous systems.

Q2: How does MAM-2201’s interaction with CB1R affect neuronal activity?

A2: Upon binding to presynaptic CB1Rs, MAM-2201 inhibits the release of neurotransmitters like glutamate and GABA. [, ] This inhibition of neurotransmission is thought to underlie many of its psychoactive effects.

Q3: Which brain regions are particularly affected by MAM-2201's actions?

A3: Research suggests that MAM-2201 significantly impacts the cerebellum, leading to suppression of synaptic transmission at parallel fiber-Purkinje cell synapses and climbing fiber-Purkinje cell synapses. [, ] This disruption in cerebellar activity likely contributes to motor coordination impairments observed with MAM-2201 intoxication.

Q4: What is the molecular formula and weight of MAM-2201?

A4: While the provided research papers do not explicitly state the molecular formula and weight of MAM-2201, these can be deduced from its chemical structure. The molecular formula is C21H21FNO, and the molecular weight is 335.4 g/mol.

Q5: Which analytical techniques are commonly employed to detect and quantify MAM-2201 in biological samples?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the detection and quantification of MAM-2201 and its metabolites in various biological matrices, including blood, urine, and tissues. [, , , , , , ]

Q6: What are the challenges associated with developing analytical methods for MAM-2201 detection?

A6: The rapid metabolism of MAM-2201 and the emergence of structurally similar synthetic cannabinoids pose challenges for developing comprehensive and specific analytical methods. [, ]

Q7: What are the primary metabolic pathways of MAM-2201 in humans?

A7: MAM-2201 undergoes extensive phase I metabolism, primarily via hydroxylation and carboxylation of the alkyl side chain. [, , , ] Phase II metabolism involves conjugation reactions, such as glucuronidation and glutathione conjugation. []

Q8: Are the metabolites of MAM-2201 pharmacologically active?

A8: Yes, some metabolites, particularly those resulting from hydroxylation, retain considerable activity at cannabinoid receptors. [, ]

Q9: How do the pharmacokinetic properties of MAM-2201 contribute to its effects?

A9: While specific pharmacokinetic parameters are not extensively discussed in the provided research, the rapid metabolism and potential for active metabolites suggest a complex pharmacokinetic profile that can influence the duration and intensity of its effects. []

Q10: What are the acute toxicological effects associated with MAM-2201 use?

A10: MAM-2201 intoxication can lead to a range of adverse effects, including tachycardia, agitation, anxiety, paranoia, hallucinations, seizures, and even death. [, , , , ]

Q11: Have there been reported cases of fatal intoxications involving MAM-2201?

A11: Yes, several fatal cases involving MAM-2201 have been documented, highlighting the potential lethality of this synthetic cannabinoid. [, ]

Q12: How does the fluorinated pentyl side chain of MAM-2201 contribute to its activity?

A13: The fluorinated pentyl side chain is a key structural feature that influences the potency and metabolic fate of MAM-2201. [, ] Studies suggest that the presence of fluorine may enhance binding affinity to CB1R and alter metabolic pathways.

Q13: What is the significance of studying the SAR of MAM-2201 and its analogues?

A14: Understanding SAR is crucial for predicting the pharmacological and toxicological properties of emerging synthetic cannabinoids, informing drug scheduling decisions, and developing more effective analytical detection methods. [, ]

Q14: What types of in vitro models have been used to study the effects of MAM-2201?

A15: Cell-based assays utilizing human astrocyte spheroids and HEK cells transfected with CB1R have been employed to investigate the cellular effects and receptor binding properties of MAM-2201. [, ]

Q15: Which animal models have been used to study the in vivo effects of MAM-2201?

A16: Rodent models, primarily mice, have been utilized to investigate the pharmacological and toxicological effects of MAM-2201. [, , ] Studies have examined its impact on motor function, sensory processing, memory, and other behavioral parameters.

Q16: Has MAM-2201 been investigated for any potential therapeutic applications?

A16: Given its potent psychoactive effects and significant safety concerns, there is currently no research exploring potential therapeutic applications of MAM-2201.

Q17: What are the implications of MAM-2201 for driving safety?

A18: MAM-2201 use has been linked to an increased risk of motor vehicle collisions due to its impairment of motor coordination, cognitive function, and judgment. [, , ]

Q18: What are the regulatory responses to the emergence of MAM-2201 and similar synthetic cannabinoids?

A19: Many countries have implemented legislation to control the production, sale, and possession of MAM-2201 and other synthetic cannabinoids to mitigate the public health risks associated with their use. [, ]

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